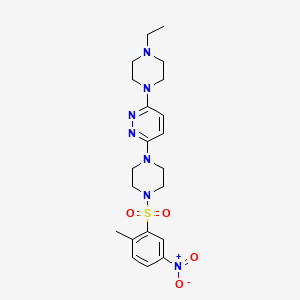

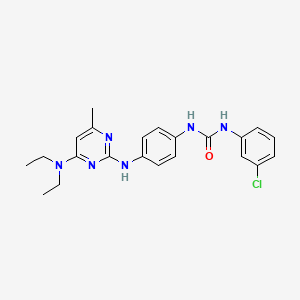

![molecular formula C8H7ClN2O2S B2936493 3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 37162-65-5](/img/structure/B2936493.png)

3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound that belongs to the class of heterocyclic compounds . It’s a part of the 1,2,4-thiadiazine 1,1-dioxides family, which can be found in many biologically active compounds for vastly different medical conditions .

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[2,1-b][1,3]thiazines, has been reported in the literature . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold . A method for the synthesis of imidazo[2,1-b]thiazinium salt starting with alkylation of imidazole with 1,3-dibromopropane was reported .Applications De Recherche Scientifique

Chlorination of Heterocyclic and Acyclic Sulfonhydrazones

Research on the chlorination of heterocyclic and acyclic sulfonhydrazones has provided insights into the chemical behavior of 2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives under various conditions. These studies have elucidated the pathways for generating compounds like o-formylbenzenesulfonyl chloride and 3-chloro-3H-2,1-benzoxathiole 1-oxide, among others, highlighting their potential utility in organic synthesis and chemical transformations King et al., 1971.

Catalytic Synthesis Applications

The compound N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been identified as an efficient and homogeneous catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This catalytic application underlines the importance of such compounds in facilitating multi-component reactions in water, aligning with the principles of green chemistry Khazaei et al., 2015.

Synthesis of Pharmacologically Relevant Derivatives

The ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to access 4H-benzo[b][1,4]thiazine 1,1-dioxides represents a notable method for generating pharmacologically relevant derivatives. These compounds have been identified for their potential in biological, medicinal, and industrial applications, showcasing the versatility of thiadiazine derivatives in contributing to diverse scientific fields Fülöpová et al., 2015.

Sulfene Generation and Cycloaddition Reactions

A novel method for the generation of sulfene, employing chlorosulfonylmethylene(dimethyl)ammonium chloride, provides an efficient route to various benzothiazine dioxides through cycloaddition reactions. This process highlights the compound's utility in organic synthesis, particularly in constructing seven-membered azasultone structures Prajapati et al., 1993.

Biologically Active Compound Synthesis

The synthesis of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides highlights another important application. Starting from sodium saccharin, this synthesis route underscores the potential of 3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives in generating compounds with antibacterial and antioxidant activities Zia-ur-Rehman et al., 2009.

Mécanisme D'action

Target of Action

The primary target of 3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is the α-glucosidase enzyme . This enzyme is found on the brush border of the small intestine and is responsible for the breakdown of oligosaccharides into monosaccharides (glucose) . It is an important target for the treatment of type 2 diabetes mellitus via inhibiting its catabolic activity .

Mode of Action

The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of oligosaccharides into glucose, thereby reducing the levels of glucose that enter the bloodstream

Biochemical Pathways

The inhibition of the α-glucosidase enzyme affects the carbohydrate digestion pathway . By preventing the breakdown of oligosaccharides into glucose, the compound reduces the amount of glucose that is absorbed into the bloodstream. This can help to control blood sugar levels, which is particularly beneficial for individuals with type 2 diabetes .

Pharmacokinetics

Similar compounds, such as hydrochlorothiazide, have been used in human therapy as diuretic and antihypertensive agents

Result of Action

The inhibition of the α-glucosidase enzyme by this compound results in a reduction in blood glucose levels . This can help to manage the symptoms of type 2 diabetes, including hyperglycemia .

Propriétés

IUPAC Name |

3-(chloromethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQKKKAMYKMSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37162-65-5 |

Source

|

| Record name | 3-(chloromethyl)-2H-1,2,4-benzothiadiazine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline](/img/structure/B2936415.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2936417.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)

![2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2936420.png)

![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone](/img/structure/B2936425.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2936433.png)